O-[2-(Trifluoromethoxy)phenyl]hydroxylamine
Description
O-[2-(Trifluoromethoxy)phenyl]hydroxylamine is a hydroxylamine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring. The trifluoromethoxy group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C7H6F3NO2 |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
O-[2-(trifluoromethoxy)phenyl]hydroxylamine |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)12-5-3-1-2-4-6(5)13-11/h1-4H,11H2 |
InChI Key |
XPHUZBZLKKYVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)ON |
Origin of Product |
United States |
Preparation Methods
The synthesis of O-[2-(Trifluoromethoxy)phenyl]hydroxylamine involves several steps and specific reaction conditions. One common method includes the trifluoromethoxylation of phenyl hydroxylamine derivatives. The reaction typically requires the use of trifluoromethoxylating reagents such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I) in the presence of a base . The reaction conditions often involve low temperatures and an inert atmosphere to prevent side reactions and decomposition of the reagents .
Industrial production methods for this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield . These methods are designed to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
O-[2-(Trifluoromethoxy)phenyl]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group may yield nitroso or nitro compounds, while reduction may produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism by which O-[2-(Trifluoromethoxy)phenyl]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the lipophilicity and electron-withdrawing properties of the compound, which can influence its binding affinity to target molecules . The hydroxylamine group can participate in redox reactions, affecting the activity of enzymes and other proteins involved in biological processes .
Comparison with Similar Compounds
O-[2-(Methylthio)phenyl]hydroxylamine
- Substituent : Methylthio (-SCH₃) at the ortho position.
- Key Differences :
- The methylthio group is less electronegative than trifluoromethoxy, resulting in reduced electron-withdrawing effects.
- Enhanced lipophilicity compared to the trifluoromethoxy analog due to the sulfur atom’s polarizability.
- Applications : Methylthio derivatives are often explored in agrochemicals (e.g., as fungicides or herbicides) due to their sulfur-mediated reactivity .
O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride
- Substituent : Trifluoroethyl (-CH₂CF₃) group.
- Key Differences :
- The trifluoroethyl group introduces a linear aliphatic chain, increasing hydrophobicity compared to aromatic trifluoromethoxy derivatives.
- Reduced steric hindrance compared to the ortho-substituted phenyl ring.
- Applications : Trifluoroethyl hydroxylamines are used in nucleophilic reactions or as precursors for fluorinated building blocks in drug discovery .
Substituent Electronic Effects
| Compound | Substituent | Electronic Effect | Solubility Profile |
|---|---|---|---|
| O-[2-(Trifluoromethoxy)phenyl] | -OCF₃ (ortho) | Strong electron-withdrawing | Low polarity, moderate lipophilicity |
| O-[2-(Methylthio)phenyl] | -SCH₃ (ortho) | Moderate electron-donating | Higher lipophilicity |
| O-(2,2,2-Trifluoroethyl) | -CH₂CF₃ | Electron-withdrawing (σ-inductive) | High hydrophobicity |
Notes:
- The trifluoromethoxy group’s electron-withdrawing nature enhances stability toward oxidation but reduces nucleophilicity at the hydroxylamine nitrogen compared to methylthio analogs .
- Trifluoroethyl derivatives exhibit greater volatility, which may limit their utility in aqueous-phase reactions .
Related Trifluoromethoxy-Containing Compounds
- Pyrido[1,2-a]pyrimidin-4-one Derivatives (): Example: 7-(piperazin-1-yl)-2-[3-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]pyrimidin-4-one. Comparison: While these compounds share the trifluoromethoxy group, their core structure (pyrimidinone) differs fundamentally from hydroxylamines. This highlights the substituent’s versatility in modulating bioactivity across diverse scaffolds .
Research Implications and Limitations
- Gaps in Data: No direct toxicological or kinetic data for O-[2-(Trifluoromethoxy)phenyl]hydroxylamine are available in the provided evidence. Analogous compounds (e.g., thiophene fentanyl derivatives) emphasize the need for caution due to unstudied toxicological profiles .
- Synthetic Challenges : Ortho-substituted phenylhydroxylamines may face steric hindrance during synthesis, unlike para-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
